molecular formula C16H24O4 B14390137 Methyl 7-(3,5-dimethoxyphenyl)heptanoate CAS No. 88208-99-5

Methyl 7-(3,5-dimethoxyphenyl)heptanoate

Cat. No.: B14390137
CAS No.: 88208-99-5
M. Wt: 280.36 g/mol
InChI Key: GTIOLUSTGUFEAU-UHFFFAOYSA-N
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Description

Methyl 7-(3,5-dimethoxyphenyl)heptanoate is an organic compound belonging to the ester family. It is characterized by a heptanoate chain attached to a 3,5-dimethoxyphenyl group. Esters like this one are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3,5-dimethoxyphenyl)heptanoate typically involves the esterification of 7-(3,5-dimethoxyphenyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,5-dimethoxyphenyl)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(3,5-dimethoxyphenyl)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(3,5-dimethoxyphenyl)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 7-(3,5-dimethoxyphenyl)heptanoic acid, which may interact with enzymes and receptors in biological systems. The pathways involved include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-phenylheptanoate
  • Methyl 7-(3-methoxyphenyl)heptanoate
  • Methyl 7-(4-methoxyphenyl)heptanoate

Uniqueness

Methyl 7-(3,5-dimethoxyphenyl)heptanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

88208-99-5

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

methyl 7-(3,5-dimethoxyphenyl)heptanoate

InChI

InChI=1S/C16H24O4/c1-18-14-10-13(11-15(12-14)19-2)8-6-4-5-7-9-16(17)20-3/h10-12H,4-9H2,1-3H3

InChI Key

GTIOLUSTGUFEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCCCCC(=O)OC)OC

Origin of Product

United States

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